molecular formula C15H21FN2O2 B2698623 Tert-butyl 4-(2-fluoropyridin-3-yl)piperidine-1-carboxylate CAS No. 1822855-88-8

Tert-butyl 4-(2-fluoropyridin-3-yl)piperidine-1-carboxylate

Cat. No. B2698623
CAS RN: 1822855-88-8
M. Wt: 280.343
InChI Key: KKUHXLFXDKHHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-fluoropyridin-3-yl)piperidine-1-carboxylate is a sterically congested piperazine derivative . It was prepared using a modified Bruylants approach . This compound is part of a class of compounds possessing an N-tert-butyl piperazine substructure .


Synthesis Analysis

The synthesis of this compound involves a modified Bruylants approach . The challenge of synthesizing quaternary carbons, particularly amine-bearing quaternary carbons, is well established .


Molecular Structure Analysis

The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-fluoropyridin-3-yl)piperidine-1-carboxylate has been explored in various synthetic and characterization studies. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized using techniques like LCMS, 1H NMR, and X-ray diffraction. This compound displayed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Intermediate in Bioactive Compound Synthesis

Tert-butyl piperidine-1-carboxylate derivatives have been used as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, was synthesized through a three-step process (Kong et al., 2016). Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is an intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Building Block for Diverse Syntheses

Tert-butyl piperidine derivatives serve as building blocks for the synthesis of various chemical structures. For example, enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives were synthesized from a 4,6-dioxopiperidinecarboxylate precursor, demonstrating the versatility of tert-butyl piperidine-1-carboxylates in chemical synthesis (Marin et al., 2004).

Use in Stereoselective Synthesis

These compounds are also used in stereoselective synthesis. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines, was achieved through regioselective ring-opening, showcasing the potential for stereoselective synthesis (Harmsen et al., 2011).

In Pharmaceutical Intermediates

These compounds are key intermediates in pharmaceutical synthesis. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, an anticancer drug (Wang et al., 2015).

Crystal Structure Analysis

The crystal structure of related compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been analyzed to understand their chemical properties and potential applications in pharmacology (Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-(2-fluoropyridin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-6-11(7-10-18)12-5-4-8-17-13(12)16/h4-5,8,11H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUHXLFXDKHHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-fluoropyridin-3-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.